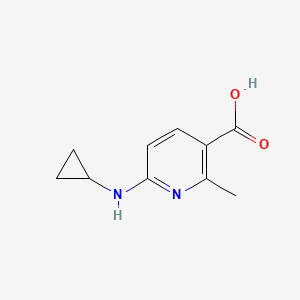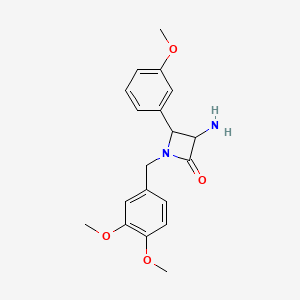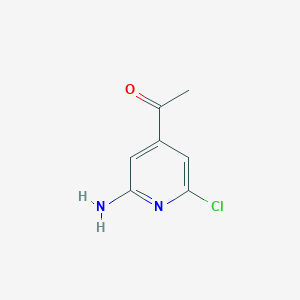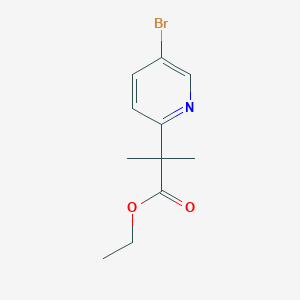
1-Azabicyclo(2.2.2)octane, 4-ethynyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-1-azabicyclo[2.2.2]octane is a bicyclic compound with the molecular formula C₉H₁₃N and a molecular weight of 135.2062 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a 1-azabicyclo[2.2.2]octane framework. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 4-ethynyl-1-azabicyclo[2.2.2]octane can be achieved through several routes. One common method involves the intramolecular dehydration of 4-(2-hydroxyethyl)piperidine in the presence of a solid acidic catalyst such as CNM-3. This reaction is typically carried out at elevated temperatures (around 425°C) and can yield up to 84.3% of the desired product . Industrial production methods may involve similar dehydration reactions, optimized for higher yields and scalability.
Chemical Reactions Analysis
4-Ethynyl-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Addition: The ethynyl group can also undergo addition reactions with various reagents, forming new compounds with different functional groups.
Scientific Research Applications
4-Ethynyl-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethynyl-1-azabicyclo[222]octane involves its interaction with specific molecular targets and pathways The nitrogen atom in the bicyclic system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity
Comparison with Similar Compounds
4-Ethynyl-1-azabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: Lacks the ethynyl group, resulting in different chemical properties and reactivity.
8-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to distinct biological activities and applications.
Bicyclo[1.1.0]butane: Another bicyclic compound with unique chemical properties and reactivity.
The presence of the ethynyl group in 4-ethynyl-1-azabicyclo[2.2.2]octane imparts unique characteristics, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52547-86-1 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
4-ethynyl-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H13N/c1-2-9-3-6-10(7-4-9)8-5-9/h1H,3-8H2 |
InChI Key |
YNWQRSDBDBXZIQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCN(CC1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B15231510.png)
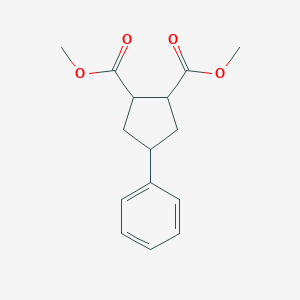
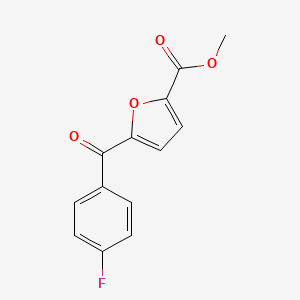

![3-(4-Isopropylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15231545.png)
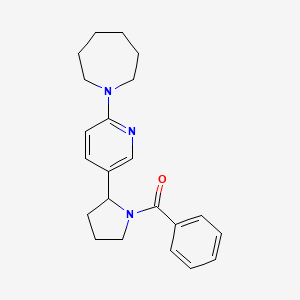
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

